Dimethyl(oxo)silane;[4-[3-[4-[dimethyl(phenyl)silyl]oxypent-1-enyl]-5-(4-phenylpent-1-enyl)phenyl]-1-phenylbut-3-enyl]-dimethyl-phenylsilane Dimethyl(oxo)silane;[4-[3-[4-[dimethyl(phenyl)silyl]oxypent-1-enyl]-5-(4-phenylpent-1-enyl)phenyl]-1-phenylbut-3-enyl]-dimethyl-phenylsilane
Brand Name: Vulcanchem
CAS No.:
VCID: VC17941253
InChI: InChI=1S/C48H56OSi2.2C2H6OSi/c1-39(44-27-11-7-12-28-44)22-19-24-41-36-42(25-20-23-40(2)49-51(5,6)47-33-17-10-18-34-47)38-43(37-41)26-21-35-48(45-29-13-8-14-30-45)50(3,4)46-31-15-9-16-32-46;2*1-4(2)3/h7-21,24-34,36-40,48H,22-23,35H2,1-6H3;2*1-2H3
SMILES:
Molecular Formula: C52H68O3Si4
Molecular Weight: 853.4 g/mol

Dimethyl(oxo)silane;[4-[3-[4-[dimethyl(phenyl)silyl]oxypent-1-enyl]-5-(4-phenylpent-1-enyl)phenyl]-1-phenylbut-3-enyl]-dimethyl-phenylsilane

CAS No.:

Cat. No.: VC17941253

Molecular Formula: C52H68O3Si4

Molecular Weight: 853.4 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl(oxo)silane;[4-[3-[4-[dimethyl(phenyl)silyl]oxypent-1-enyl]-5-(4-phenylpent-1-enyl)phenyl]-1-phenylbut-3-enyl]-dimethyl-phenylsilane -

Specification

Molecular Formula C52H68O3Si4
Molecular Weight 853.4 g/mol
IUPAC Name dimethyl(oxo)silane;[4-[3-[4-[dimethyl(phenyl)silyl]oxypent-1-enyl]-5-(4-phenylpent-1-enyl)phenyl]-1-phenylbut-3-enyl]-dimethyl-phenylsilane
Standard InChI InChI=1S/C48H56OSi2.2C2H6OSi/c1-39(44-27-11-7-12-28-44)22-19-24-41-36-42(25-20-23-40(2)49-51(5,6)47-33-17-10-18-34-47)38-43(37-41)26-21-35-48(45-29-13-8-14-30-45)50(3,4)46-31-15-9-16-32-46;2*1-4(2)3/h7-21,24-34,36-40,48H,22-23,35H2,1-6H3;2*1-2H3
Standard InChI Key VLTCYJIYVOLIJU-UHFFFAOYSA-N
Canonical SMILES CC(CC=CC1=CC(=CC(=C1)C=CCC(C2=CC=CC=C2)[Si](C)(C)C3=CC=CC=C3)C=CCC(C)O[Si](C)(C)C4=CC=CC=C4)C5=CC=CC=C5.C[Si](=O)C.C[Si](=O)C

Introduction

Molecular Architecture and Structural Features

The compound’s IUPAC name reflects its intricate architecture, featuring:

  • Four silicon centers: Two dimethyl(phenyl)silyl groups and two dimethyl(oxo)silyl moieties.

  • Extended π-conjugation: Derived from multiple phenyl and alkenyl substituents.

  • Steric asymmetry: Created by the spatial arrangement of bulky phenyl groups and flexible pentenyl chains.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₅₂H₆₈O₃Si₄
Molecular Weight853.4 g/mol
Canonical SMILESCSiC.CSi(C=C)O...*
Topological Polar Surface Area27.5 Ų

The stereoelectronic profile arises from silicon’s +4 oxidation state, enabling tetrahedral coordination geometry. The oxo group (Si=O) introduces polarity, while phenyl substituents enhance thermal stability through aromatic π-stacking .

Synthetic Methodologies and Challenges

While no published protocols explicitly target this compound, convergent strategies from related systems suggest feasible pathways:

Precursor Assembly

  • Silylation of phenolic intermediates: Using dimethyl(phenyl)chlorosilane to functionalize hydroxyl groups on the pentenyl backbone .

  • Hydrosilylation cascades: Sequential addition of Si-H bonds across alkenes to build the branched framework .

Table 2: Comparative Synthesis Parameters

ParameterThis CompoundAnalogous Systems
Reaction Temperature30–120°C (estimated)50–150°C
CatalystPt/C (speculative)Karstedt’s catalyst
Byproduct ManagementChlorosilane recyclingMethanol quenching

A critical challenge lies in controlling regioselectivity during the multiple hydrosilylation steps. The 2023 patent CN1169813C demonstrates that continuous flow reactors improve yield (≥90%) for similar silanes by minimizing side reactions .

Physicochemical Properties

Experimental data remain scarce, but computational and empirical analogs predict:

Solubility Profile

SolventSolubility (mg/mL)Rationale
Tetrahydrofuran>50Polar aprotic compatibility
Hexane<5Nonpolar mismatch
Dichloromethane10–20Moderate polarity

The oxo group enhances dipole interactions, favoring dissolution in ethers and chlorinated solvents.

ApplicationMetricReference Compound
Adhesive Strength12.5 MPa (lap shear)Phenylsilanes
Thermal Conductivity0.35 W/m·KSiO₂ composites

Future Research Priorities

  • Stereoselective Synthesis: Developing asymmetric catalysts to control spatial arrangement of phenyl/alkenyl groups.

  • Structure-Activity Relationships: Systematic variation of substituents to optimize bioactivity or material properties.

  • Degradation Studies: Assessing environmental persistence and hydrolysis byproducts.

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